5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione

Medicinal Chemistry Structure-Activity Relationship Quinone Redox Potential

5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 65200-81-9) is a synthetic heterocyclic compound belonging to the isoquinoline-7,8-dione class, featuring a piperidine substituent at position 3, a hydroxyl group at position 5, and a methyl group at position 6 on the isoquinoline core. The molecular formula is C₁₅H₁₆N₂O₃ with a molecular weight of 272.30 g/mol.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
CAS No. 65200-81-9
Cat. No. B12898899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione
CAS65200-81-9
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=NC=C2C(=O)C1=O)N3CCCCC3)O
InChIInChI=1S/C15H16N2O3/c1-9-13(18)10-7-12(17-5-3-2-4-6-17)16-8-11(10)15(20)14(9)19/h7-8,18H,2-6H2,1H3
InChIKeyUJMZPRLKYWXBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 65200-81-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 65200-81-9) is a synthetic heterocyclic compound belonging to the isoquinoline-7,8-dione class, featuring a piperidine substituent at position 3, a hydroxyl group at position 5, and a methyl group at position 6 on the isoquinoline core. [1] The molecular formula is C₁₅H₁₆N₂O₃ with a molecular weight of 272.30 g/mol. [1] The compound is commercially available at 98% purity for research use. The isoquinoline-7,8-dione scaffold is recognized as a privileged structure in medicinal chemistry due to the quinone moiety's capacity to participate in redox processes.

Why Generic Isoquinoline-7,8-diones Cannot Substitute for CAS 65200-81-9: Substitution Pattern Determines Physicochemical and Biological Profile


Within the isoquinoline-7,8-dione family, the specific substitution pattern—5-hydroxy, 6-methyl, and 3-piperidin-1-yl—collectively governs the compound's hydrogen-bonding capacity, lipophilicity (XLogP3-AA = 1.5), and conformational profile (rotatable bond count = 1). [1] The 6-methyl group distinguishes it from the des-methyl analog 5-hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2), altering steric and electronic properties at the quinone core. The piperidine substituent at position 3, rather than the 6-position found in the Sanofi-Aventis Rho-kinase inhibitor patent family, redirects pharmacophoric geometry. [2] Generic substitution by an unsubstituted isoquinoline-7,8-dione or a differently substituted analog would result in a distinct physicochemical entity with an unvalidated biological profile, undermining experimental reproducibility. [2]

Evidence Guide: Quantifiable Differentiation of CAS 65200-81-9 from Structural Analogs


Substitution Pattern Differentiation: 5-Hydroxy-6-methyl-3-(piperidin-1-yl) vs. Des-Methyl Analog (CAS 54753-67-2)

The target compound possesses a methyl group at position 6, which is absent in the closest commercially available analog, 5-hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2). This methyl substituent increases the computed XLogP3-AA by approximately +0.3 to +0.5 log units relative to the des-methyl analog, indicating moderately enhanced lipophilicity. [1] Additionally, the methyl group introduces steric hindrance adjacent to the 5-hydroxy and 7,8-dione moieties, which can influence tautomeric equilibrium at the quinone core and modulate redox potential—a critical parameter for compounds operating via quinone-mediated mechanisms.

Medicinal Chemistry Structure-Activity Relationship Quinone Redox Potential

Piperidine Substitution Position: 3-Piperidinyl vs. 6-Piperidinyl Isoquinoline/Rho-Kinase Scaffolds

The target compound bears the piperidine ring at the 3-position of the isoquinoline core. In contrast, the well-characterized Sanofi-Aventis Rho-kinase inhibitor series (e.g., fasudil-derived analogs) uniformly features piperidine substitution at the 6-position via an O-linker. [1] This positional difference fundamentally alters the vector of the basic amine pharmacophore relative to the isoquinoline plane. In the 6-piperidinyl series, potent ROCK inhibition (IC₅₀ values typically below 100 nM for optimized analogs) is achieved through a specific hydrogen-bonding network in the kinase hinge region. [1] The 3-piperidinyl orientation of CAS 65200-81-9 projects the basic amine in a divergent trajectory, which is predicted to disfavor the ROCK hinge-binding geometry, thereby differentiating its target selectivity profile. [1]

Kinase Inhibition ROCK Pharmacophore Geometry Patent Landscape

Quinone Regioisomerism: Isoquinoline-7,8-dione vs. Isoquinoline-5,8-dione Scaffolds

The target compound is named and registered under two regioisomeric designations in chemical databases: 5-hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (PubChem) and 7-hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-5,8-dione (vendor listings), reflecting hydroxy/keto tautomerism. [1] This tautomeric ambiguity is chemically significant: the equilibrium between 5-hydroxy-7,8-dione and 7-hydroxy-5,8-dione forms dictates which ring bears the quinone carbonyls and which bears the vinylogous acid. The 7,8-dione tautomer positions the quinone electrophilic centers adjacent to the piperidine-bearing pyridine ring, whereas the 5,8-dione tautomer positions them adjacent to the hydroxy/methyl-substituted ring. This regioisomeric distinction is absent in simpler isoquinoline-7,8-diones lacking the 5-hydroxy substituent, making CAS 65200-81-9 chemically unique in its capacity to exist in tautomeric equilibrium. [1]

Quinone Chemistry Redox Potential Electrophilicity Tautomerism

Commercial Availability and Purity: CAS 65200-81-9 vs. Closest Analogs

CAS 65200-81-9 is commercially available at a certified purity of 98% from at least one vendor (Leyan, product 2220486). The des-methyl analog 5-hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2) is listed by multiple vendors, but purity specifications vary and are not always explicitly certified. The 3,5-bis-substituted analog (3,5-bis(4-methylpiperidin-1-yl)isoquinoline-7,8-dione) has documented structural identity in J-GLOBAL but limited commercial availability data. [1] For procurement decisions where batch-to-batch reproducibility is critical, the availability of a defined purity specification (98%) for CAS 65200-81-9 provides a quality benchmark that may not be uniformly available for structurally adjacent analogs.

Chemical Sourcing Purity Specification Supply Chain Research grade

Recommended Application Scenarios for 5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 65200-81-9) Based on Structural Differentiation Evidence


Chemical Probe for Non-ROCK Biological Space Within Isoquinoline Libraries

Given that the 3-piperidinyl substitution of CAS 65200-81-9 is predicted to disfavor ROCK hinge-binding relative to the 6-piperidinyl series, this compound is best deployed as a selectivity control or chemical probe in kinase profiling panels. Researchers screening isoquinoline-based libraries against the kinome can use CAS 65200-81-9 to differentiate ROCK-dependent from ROCK-independent phenotypes, as its divergent piperidine vector should substantially reduce ROCK1/2 engagement compared to 6-substituted analogs. [1] This application is supported by class-level SAR inference from the Sanofi-Aventis patent family. [1]

Structure-Activity Relationship Studies on Quinone Redox Potential Modulation by 6-Methyl Substitution

The presence of the 6-methyl group distinguishes CAS 65200-81-9 from its des-methyl analog (CAS 54753-67-2). This structural difference makes the compound suitable for paired SAR studies designed to isolate the contribution of the 6-methyl substituent to quinone redox potential, cellular ROS generation, and electrophilic reactivity toward biological thiols. [2] Researchers should compare CAS 65200-81-9 and CAS 54753-67-2 in parallel under identical assay conditions to directly attribute any differential activity to the methyl group. [2]

Tautomerism-Dependent Bioactivity Profiling

The compound's capacity to exist in equilibrium between 5-hydroxy-7,8-dione and 7-hydroxy-5,8-dione tautomers creates a unique opportunity to study tautomerism-dependent biological activity within the isoquinoline-dione class. [3] By characterizing the dominant tautomer under specific solvent and pH conditions (via NMR or computational modeling) and correlating this with biological assay outcomes, researchers can generate novel insights into the role of quinone regioisomerism in target engagement—a variable not addressable with fixed-quinone isoquinoline analogs. [3]

Fragment-Based or Scaffold-Hopping Library Design

For medicinal chemistry groups building isoquinoline-based compound libraries for phenotypic or target-based screening, CAS 65200-81-9 offers a scaffold distinct from both the 6-piperidinyl ROCK inhibitor series and simpler isoquinoline-7,8-diones. Its balanced physicochemical profile (MW 272.30, XLogP3-AA = 1.5, 1 HBD, 5 HBA) [4] places it within favorable drug-like or probe-like chemical space. Incorporating this scaffold into library designs enables exploration of structure-activity relationships orthogonal to established isoquinoline chemotypes. [4]

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